molecular formula C₁₁H₁₉D₃O₂ B1161718 Isocapric Acid Methyl-d3 Ester

Isocapric Acid Methyl-d3 Ester

Cat. No.: B1161718
M. Wt: 189.31
Attention: For research use only. Not for human or veterinary use.
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Description

Isocapric Acid Methyl-d3 Ester (IUPAC name: methyl-d3 8-methylnonanoate) is a deuterated derivative of isocapric acid (8-methylnonanoic acid), where three hydrogen atoms in the methyl ester group (–OCH₃) are replaced by deuterium (–OCD₃). This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where it serves as an internal standard to improve quantification accuracy . The molecular formula is C₁₁H₂₁D₃O₂, with a molecular weight of 215.34 g/mol. Its structural backbone consists of a branched C₁₀ fatty acid (isocapric acid) esterified with a deuterated methyl group, distinguishing it from linear-chain analogs .

Properties

Molecular Formula

C₁₁H₁₉D₃O₂

Molecular Weight

189.31

Synonyms

8-Methylnonanoic acid methyl-d3 ester;  Methyl 8-methyl-d3-nonanoate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Deuterated Methyl Esters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Applications Reference
This compound C₁₁H₂₁D₃O₂ 215.34 Not explicitly listed Internal standard in lipid analysis
10-Undecenoic Acid Methyl-d3 Ester C₁₂H₁₉D₃O₂ 201.32 774610-27-4 Antimicrobial studies; isotopic tracing
6-Methylheptanoic Acid Methyl-d3 Ester C₉H₁₇D₃O₂ 175.27 2519-37-1 Metabolic pathway analysis
Arachidic Acid Methyl Ester-d3 C₂₁H₃₈D₃O₂ 329.58 N/A Lipidomics; membrane fluidity studies
2-Decyldodecanoic Acid Methyl-d3 Ester C₂₃H₄₃D₃O₂ 357.63 180476-33-9 Synthesis of immunostimulants (e.g., Vizantin)

Branching and Chain Length

  • This compound features a branched C₁₀ chain (8-methylnonanoate), which reduces crystallinity compared to linear esters like Arachidic Acid Methyl Ester-d3 (C₂₀ straight chain). This branching improves solubility in organic solvents, facilitating its use in chromatography .
  • 2-Decyldodecanoic Acid Methyl-d3 Ester has a longer, branched C₂₂ chain, enhancing its hydrophobicity and making it suitable for lipid nanoparticle formulations .

Deuterium Substitution

  • All compounds in Table 1 incorporate three deuterium atoms in the methyl ester group, minimizing isotopic interference in MS/MS fragmentation. For example, 3-Oxobutyric Acid Methyl-d3 Ester (CAS 107694-22-4) is used in pharmacokinetic studies due to its predictable fragmentation patterns .

Analytical Performance

  • This compound exhibits a retention time shift of ~0.1–0.3 minutes compared to its non-deuterated analog in gas chromatography (GC), aiding peak identification .
  • Arachidic Acid Methyl Ester-d3 shows a 98% isotopic purity, critical for minimizing background noise in high-resolution MS .

Research Findings and Industrial Relevance

  • Thermal Stability: Deuterated methyl esters like this compound exhibit ~5–10% higher thermal stability than non-deuterated forms, as shown in pyrolysis-GC studies .

Notes on Deuterium Labeling

  • Synthetic Challenges : Introducing deuterium requires specialized catalysts (e.g., Pd/C in D₂O), with yields dropping by 15–20% compared to protonated analogs .
  • Cost Considerations : Deuterated compounds are 3–5x more expensive due to isotopic precursors and purification steps .

Q & A

Q. How is this compound used to study lipid-protein interactions in membrane systems?

  • Methodological Answer : Incorporate the deuterated ester into model membranes (e.g., liposomes) and use neutron scattering or deuterium NMR to probe its localization and interaction with transmembrane proteins. Comparative studies with protonated esters reveal deuterium-specific effects on membrane fluidity .

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